4aH-pyrido[2,3-d]pyrimidin-4-one
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C7H5N3O |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
4aH-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-5H |
InChI-Schlüssel |
SOKBSHYEHIOGDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC=NC2=O)N=C1 |
Herkunft des Produkts |
United States |
The Significance of Pyrido 2,3 D Pyrimidin 4 One Derivatives in Medicinal Chemistry and Drug Discovery
The pyrido[2,3-d]pyrimidin-4-one nucleus is a cornerstone in the development of novel therapeutic agents, with a particular emphasis on oncology. rsc.orgnih.gov Derivatives of this scaffold have been shown to inhibit a variety of protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in cancer. rsc.orgnih.gov
For instance, certain pyrido[2,3-d]pyrimidin-4-one derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), including its mutated forms that are resistant to existing therapies. nih.gov The general structure of these inhibitors often features the pyrido[2,3-d]pyrimidin-4(3H)-one core, which serves as a key pharmacophore. nih.gov
Beyond their anticancer potential, these compounds have been investigated for a range of other biological activities, including as antibacterial, anticonvulsant, and anti-inflammatory agents. rsc.orgresearchgate.net This wide-ranging bioactivity underscores the importance of the pyrido[2,3-d]pyrimidin-4-one scaffold as a versatile platform for drug discovery.
Distinctive Features and Research Focus on 4ah Pyrido 2,3 D Pyrimidin 4 One
Classical and Established Synthetic Routes to the Pyrido[2,3-d]pyrimidin-4-one Core
The traditional synthesis of the pyrido[2,3-d]pyrimidin-4-one nucleus is built upon well-established organic chemistry reactions. These methods, while foundational, remain relevant and are often the basis for more modern innovations.
Cyclocondensation Reactions of Heterocyclic Amines
One of the most direct and widely employed methods for constructing the pyrido[2,3-d]pyrimidine framework is through the cyclocondensation of aminopyrimidine precursors with suitable three-carbon synthons. researchgate.net These reactions typically involve the annelation of a pyridine ring onto a pre-existing pyrimidine structure.
A common starting material is 6-aminouracil (B15529) or its thio-analogue, 6-aminothiouracil. researchgate.net The reaction of these aminopyrimidines with α,β-unsaturated carbonyl compounds, such as aldehydes and ketones, or with 1,3-dicarbonyl compounds, effectively builds the fused pyridine ring. researchgate.netresearchgate.net For instance, the reaction of 6-aminouracil with various aromatic aldehydes and ketones can lead to the formation of diverse pyrido[2,3-d]pyrimidine derivatives. researchgate.net
Another key precursor is 2,4,6-triaminopyrimidine (B127396). nih.gov Kisliuk and colleagues demonstrated a pathway where 2,4,6-triaminopyrimidine reacts with the sodium salt of nitromalonaldehyde (B3023284) to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. nih.govmdpi.com This intermediate can then be further functionalized. nih.govmdpi.com These condensation reactions are fundamental in creating the core structure of many biologically active compounds. nih.gov
Table 1: Examples of Cyclocondensation Reactions
| Pyrimidine Precursor | Reagent(s) | Product Type | Reference |
| 6-Aminouracil / 6-Aminothiouracil | Aromatic aldehydes, Ketones | Pyrido[2,3-d]pyrimidine derivatives | researchgate.net |
| 2,6-Diaminopyrimidin-4(3H)-one | Aldehydes, Ketones | Pyrido[2,3-d]pyrimidines | researchgate.net |
| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | nih.govmdpi.com |
Aminonicotinic Acid Cyclization Pathways
An alternative strategy involves the construction of the pyrimidine ring onto a pre-existing pyridine scaffold, starting from derivatives of aminonicotinic acid. This approach offers a different retrosynthetic disconnection and allows for the introduction of diversity at different positions of the final molecule.
A key example is the reaction of 2-aminonicotinic acid with urea (B33335) to form the pyrido[2,3-d]pyrimidine-2,4-dione intermediate. nih.gov This dione (B5365651) can then be chemically modified, for instance, by reaction with phosphorus oxychloride (POCl₃), to create reactive intermediates for further substitution and elaboration into more complex derivatives. nih.gov Another approach starts with the cyclization of a nicotinamide (B372718) derivative, itself prepared from a cyclohexyl precursor and cyanoacetamide, which is then transformed into the target pyrido[2,3-d]pyrimidine core. rsc.org These methods highlight the versatility of using substituted pyridines as foundational blocks for the synthesis of this heterocyclic system.
Oxazinone Ring-Opening Strategies
The ring-opening of a fused oxazinone intermediate presents another elegant and effective pathway to pyrido[2,3-d]pyrimidin-4-ones. This strategy involves the initial formation of a pyrido-oxazinone, which is subsequently converted into the desired pyrimidinone through a ring transformation reaction.
Typically, an aminonicotinic acid derivative is first cyclized, for example with acetic anhydride, to form a pyrido nih.govfrontiersin.orgoxazin-4-one. nih.gov This oxazinone is a reactive intermediate that can undergo nucleophilic attack. Treatment with ammonium (B1175870) acetate (B1210297) in refluxing acetic acid opens the oxazinone ring and facilitates recyclization to afford the corresponding pyrido[2,3-d]pyrimidin-4-one derivative. nih.gov This method is also applicable to related heterocyclic systems, where oxazinone derivatives are treated with various amines to yield the corresponding pyrimidinones. mdpi.comrsc.org The conversion of a 2(3H)-furanone to an oxazinone, followed by transformation to a pyrimidinone, has also been explored as a synthetic route. researchgate.net
Modern and Green Chemistry Approaches in Pyrido[2,3-d]pyrimidin-4-one Synthesis
In recent years, the principles of green chemistry have significantly influenced synthetic organic chemistry. This has led to the development of more efficient, atom-economical, and environmentally benign methods for synthesizing complex molecules like pyrido[2,3-d]pyrimidin-4-ones.
Multicomponent Reaction (MCR) Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as a powerful tool in heterocyclic synthesis. frontiersin.orgorganic-chemistry.org These reactions are highly efficient, reduce waste by minimizing intermediate isolation steps, and allow for the rapid generation of molecular diversity. frontiersin.org
Several MCR protocols have been developed for the synthesis of the pyrido[2,3-d]pyrimidin-4-one scaffold. A notable example is the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a 6-aminouracil derivative. nih.gov This reaction often proceeds in water, a green solvent, and can be catalyzed by substances like nanocrystalline MgO. nih.gov Another MCR involves the reaction of aldehydes, alkyl nitriles, and aminopyrimidines in an aqueous medium. researchgate.net Furthermore, microwave-assisted one-pot reactions, for instance between methyl acrylate, malononitrile, and phenyl guanidine, provide rapid access to the desired heterocyclic core. mdpi.com The use of supramolecular catalysts, such as β-cyclodextrin, has also been shown to facilitate these reactions in water. scite.ai
Table 2: Examples of Multicomponent Reactions
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |
| Aromatic Aldehyde | Malononitrile | 6-Aminouracil | Nanocrystalline MgO / Water | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |
| Aldehyde | Alkyl Nitrile | Aminopyrimidine | TEBAC / Water | Pyrido[2,3-d]pyrimidine derivatives | researchgate.net |
| Methyl Acrylate | Malononitrile | Phenyl Guanidine | Microwave / Methanol | 4-Amino-dihydropyrido[2,3-d]pyrimidin-7-one | mdpi.com |
| Aromatic Aldehyde | Barbituric Acid | Meldrum's Acid | WELFSA / Ultrasound | Pyrano[2,3-d]pyrimidine-2,4,7-triones | tandfonline.com |
A significant advancement in green synthesis is the development of solvent-free reaction conditions, which reduce environmental impact and simplify product purification. Several MCRs for the synthesis of pyrido[2,3-d]pyrimidines and related heterocycles have been successfully adapted to run without a solvent, often with the aid of a catalyst and/or microwave irradiation. frontiersin.org
For instance, the synthesis of pyrido[2,3-d]pyrimidines has been achieved using a nano-catalyst under solvent-free conditions. researchgate.net Similarly, related heterocyclic systems have been synthesized using iodine as a catalyst under solvent-free conditions, showcasing the potential for broader application of this methodology. tandfonline.com These solvent-free protocols represent a more sustainable approach to chemical synthesis, aligning with the core tenets of green chemistry. nih.gov
Catalysis in Pyrido[2,3-d]pyrimidin-4-one Synthesis
Catalysis is central to modern organic synthesis, offering pathways to higher yields, shorter reaction times, and greater selectivity. For the synthesis of pyrido[2,3-d]pyrimidin-4-ones, both metal-based and non-metal catalysts have proven effective.
Molecular iodine has emerged as an inexpensive, readily available, and effective catalyst for the synthesis of nitrogen-containing heterocycles. nih.govrsc.org Its application in the synthesis of pyrido[2,3-d]pyrimidine derivatives has been shown to be highly efficient. nih.govrsc.org
An optimized, expeditious synthesis of 2-thioxodihydropyrido[2,3-d]pyrimidines was achieved using 10 mol% of iodine as a catalyst in DMF. nih.govrsc.org This catalytic system significantly reduced the reaction time to 30 minutes under microwave irradiation, compared to 15 hours required for the same reaction under conventional heating. nih.govrsc.org
The mechanism of iodine catalysis in similar multicomponent reactions is thought to involve the initial reaction of a ketone with iodine to form an intermediate, with a co-solvent like DMSO playing a dual role as solvent and oxidant. nih.gov The development of iodine-catalyzed multicomponent reactions represents a sustainable and efficient approach in organic chemistry. rsc.org
Table 1: Comparison of Iodine-Catalyzed vs. Conventional Synthesis
| Product | Catalyst | Conditions | Reaction Time | Reference |
| 2-thioxodihydropyrido[2,3-d]pyrimidine | I₂ (10 mol%) | Microwave | 30 minutes | nih.gov, rsc.org |
| 2-thioxodihydropyrido[2,3-d]pyrimidine | I₂ (10 mol%) | Conventional Heating | 15 hours | nih.gov, rsc.org |
Copper catalysis has been effectively utilized in domino reactions to construct fused pyrimidinone systems. A copper-catalyzed domino synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones (isomers of the target compound) has been developed from 1,4-enediones and 2-aminoheterocycles using air as the oxidant. nih.gov This process involves a sequence of aza-Michael addition, aerobic dehydrogenation, and intramolecular amidation. nih.gov
Furthermore, copper-catalyzed cross-coupling reactions, such as the Ullmann reaction, have been instrumental in diversifying the pyrido[2,3-d]pyrimidin-7(8H)-one skeleton. mdpi.com While not a cyclocondensation to form the core ring, this demonstrates the utility of copper in forming C-N and C-S bonds to functionalize the pre-formed heterocyclic system, which is analogous to the bond formations required in cyclocondensation. mdpi.comrsc.org These methods allow for the introduction of N-alkyl, N-aryl, O-aryl, and S-aryl substituents at the C4 position, expanding the chemical diversity of the scaffold. mdpi.com
Energy-Efficient Synthetic Techniques
To reduce the energy consumption and environmental footprint of chemical synthesis, energy-efficient techniques like microwave and ultrasound irradiation have been widely adopted. These methods often lead to dramatically shorter reaction times, higher yields, and cleaner reaction profiles.
Microwave-assisted synthesis has proven to be a powerful tool for accelerating the production of pyrido[2,3-d]pyrimidine derivatives. mdpi.comsigmaaldrich.com The key advantage is the significant reduction in reaction time compared to conventional heating methods.
In the iodine-catalyzed synthesis of 2-thioxodihydropyrido[2,3-d]pyrimidine, microwave irradiation reduced the reaction time from 15 hours to just 30 minutes. nih.govrsc.org Similarly, the synthesis of N-(4-methoxyphenyl)-2-methyl-benzo nih.govnih.govthieno[3,2-d]pyrimidin-4-amine, a related thieno-fused analogue, was achieved in good yield (78%) under microwave irradiation at 160°C in the presence of AlCl₃. mdpi.com Other related heterocycles, such as 2,3-dihydro-4-pyridinones, have been synthesized in reaction times not exceeding 120 seconds using microwave irradiation in the presence of a Montmorillonite K-10 catalyst. nih.govnih.gov This rapid and efficient heating demonstrates the broad applicability of microwave technology in synthesizing heterocyclic compounds. researchgate.net
Table 2: Microwave-Assisted Synthesis Results
| Compound Type | Reaction Time | Power/Temp | Catalyst | Reference |
| 2-thioxodihydropyrido[2,3-d]pyrimidine | 30 minutes | - | I₂ | nih.gov, rsc.org |
| N-(4-methoxyphenyl)-2-methyl-benzo nih.govnih.govthieno[3,2-d]pyrimidin-4-amine | 30-60 minutes | 400 W / 160°C | AlCl₃ | mdpi.com |
| 2,3-dihydro-4-pyridinones | 120 seconds | 800 W | Montmorillonite K-10 | nih.gov, nih.gov |
Ultrasound irradiation, or sonochemistry, utilizes acoustic cavitation to accelerate chemical reactions. beilstein-archives.org This technique has been successfully applied to the synthesis of pyrido[2,3-d]pyrimidine derivatives, often providing higher yields and shorter reaction times compared to conventional methods. nih.gov
An efficient, catalyst-free synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported via the condensation of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or 1,3-indanedione under ultrasonic irradiation. nih.gov This protocol is noted for its high yields, low cost, and convenient procedure. nih.gov In another example, pyrido[2,3-d:6,5-d']dipyrimidines were synthesized in water under ultrasound, showcasing a simple and environmentally friendly process. nih.gov
The use of ultrasound can also influence reaction pathways. It has been observed that performing a reaction under ultrasound irradiation at room temperature can yield different products than when the same reaction is conducted at higher temperatures using conventional or microwave heating. nih.gov The sonochemical synthesis of various pyrimidine derivatives has been shown to sharply reduce the total synthesis time from hours to minutes while maintaining high product yields. beilstein-archives.org
Table 3: Comparison of Ultrasound vs. Conventional Synthesis
| Synthesis | Method | Time | Yield | Reference |
| Pyrimidine Derivative Synthesis (Stage 1) | Conventional | 8 hours | - | beilstein-archives.org |
| Pyrimidine Derivative Synthesis (Stage 1) | Ultrasound | 30 minutes | 80% | beilstein-archives.org |
| Pyrimidine Derivative Synthesis (Stage 2) | Conventional | 12 hours | - | beilstein-archives.org |
| Pyrimidine Derivative Synthesis (Stage 2) | Ultrasound | 30 minutes | 92% | beilstein-archives.org |
| Pyrimidine Derivative Synthesis (Stage 3) | Conventional | 2 hours | - | beilstein-archives.org |
| Pyrimidine Derivative Synthesis (Stage 3) | Ultrasound | 6 minutes | 87% | beilstein-archives.org |
Strategic Derivatization and Functionalization of the Pyrido[2,3-d]pyrimidin-4-one Scaffold
The pyrido[2,3-d]pyrimidin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to purine (B94841) bases found in DNA and RNA. mdpi.comnih.gov This structural feature allows it to interact with a wide range of biological targets, particularly protein kinases. nih.govmdpi.com To explore and optimize these interactions, extensive research has focused on the strategic derivatization and functionalization of this core structure. The scaffold presents multiple positions (R2, R4, R5, R6, and R8) for substitution, offering a rich landscape for chemical modification. mdpi.com
Regioselective Functionalization at C-2, C-4, C-5, C-6, and C-8 Positions
The ability to selectively introduce substituents at specific positions on the pyrido[2,3-d]pyrimidin-4-one ring system is crucial for developing compounds with desired biological activities. The reactivity of each position can be modulated, allowing for controlled and regioselective modifications.
C-2 and C-4 Positions: These positions on the pyrimidine ring are frequently targeted for modification. The synthesis of 2,4-disubstituted pyrido[2,3-d]pyrimidines is a common strategy. nih.govresearchgate.net For instance, starting from a 4-chloro-substituted precursor allows for the introduction of various nucleophiles at the C-4 position. mdpi.com Further modifications can be achieved, for example, by treating 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with N,N-dimethylformamide and thionyl chloride to yield a derivatized product. nih.gov
C-4 Position Diversity: Expanding the diversity of substituents at the C-4 position has been a key focus for targeting enzymes like ZAP-70 kinase. mdpi.comnih.gov While many synthetic routes exist for the scaffold, diversity at C-4 has often been limited. mdpi.comnih.gov The introduction of a chlorine atom at the C-4 position during the synthesis creates a versatile handle for subsequent cross-coupling reactions, enabling the introduction of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups. mdpi.com
C-5 and C-6 Positions: Functionalization at the pyridine part of the scaffold, specifically at the C-5 and C-6 positions, is also of significant interest. Statistical analysis of known structures shows that in pyrido[2,3-d]pyrimidin-7(8H)-ones, which have a double bond between C5 and C6, substitution is more common at the C6 position. nih.gov Conversely, in the saturated 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one analogs, C5 is more frequently substituted. nih.gov Reductive amination of 6-amino analogues with various aldehydes is a method used to introduce substituents at the C-6 position. nih.govmdpi.com
C-8 Position: The N-8 position of the pyridone ring is another site for derivatization. For example, N-methylation at this position can be achieved using formaldehyde (B43269) in the presence of sodium cyanoborohydride. nih.govmdpi.com
The table below summarizes examples of regioselective functionalization on the pyrido[2,3-d]pyrimidin-4-one core.
| Position(s) | Reagents/Conditions | Resulting Moiety | Reference |
| C-4 | Various amines, Et3N, ACN | 4-amino derivatives | researchgate.net |
| C-4 | 2,3-difluorobenzylamine, 1,4-dioxane, 100 °C | 4-(2,3-difluorobenzylamino) | researchgate.net |
| C-6 | ArCHO, Raney Ni, Reductive amination | 6-(substituted)methyl | nih.govmdpi.com |
| N-8 | Formaldehyde, Sodium cyanoborohydride | N-8 methylation | nih.govmdpi.com |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of the pyrido[2,3-d]pyrimidin-4-one scaffold. mdpi.comnih.gov These reactions offer a versatile and efficient means to introduce a wide array of substituents, significantly expanding the chemical space for drug discovery.
The Ullmann condensation is a copper-catalyzed reaction used to form C-O, C-S, and C-N bonds. wikipedia.org This method has been successfully employed for the derivatization of the pyrido[2,3-d]pyrimidin-4-one core, particularly at the C-4 position. mdpi.comnih.gov Starting with a 4-chloro or 4-triflate substituted pyrido[2,3-d]pyrimidin-7(8H)-one, various aryl oxides or aryl sulfides can be coupled to introduce O-aryl and S-aryl substituents. mdpi.comnih.gov While traditional Ullmann reactions often require harsh conditions with high temperatures and stoichiometric copper, modern protocols utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org
The table below shows examples of Ullmann coupling reactions on the pyrido[2,3-d]pyrimidin-4-one scaffold.
| Substrate | Coupling Partner | Catalyst System | Product Substituent | Reference |
| 4-Chloro-pyrido[2,3-d]pyrimidin-7-one | Phenol (B47542) | CuI / Ligand | 4-Phenoxy | mdpi.comnih.gov |
| 4-Chloro-pyrido[2,3-d]pyrimidin-7-one | Thiophenol | CuI / Ligand | 4-(Phenylthio) | mdpi.comnih.gov |
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a significant advancement over classical methods like the Goldberg reaction. wikipedia.orgwikipedia.org This reaction has proven invaluable for synthesizing N-aryl and N-alkyl substituted pyrido[2,3-d]pyrimidin-4-ones. mdpi.comnih.govacs.org The reaction typically involves coupling an aryl or heterocyclic halide/triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org
This methodology has been used to synthesize a variety of 2,4-diamino-pyrido[2,3-d]pyrimidine analogues by coupling substituted anilines with a 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine intermediate. acs.org It is also a key step in creating libraries of C-4 substituted derivatives, where a 4-chloro or 4-triflate precursor is reacted with various primary or secondary amines. mdpi.comnih.gov A notable application is the palladium-catalyzed cascade reaction involving imination and Buchwald-Hartwig cross-coupling to construct the pyrido[2,3-d]pyrimidine core itself from β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils. rsc.org
The table below presents examples of Buchwald-Hartwig amination on the pyrido[2,3-d]pyrimidin-4-one scaffold.
| Substrate | Coupling Partner | Catalyst/Ligand | Product Substituent | Reference |
| 6-Bromo-pyrido[2,3-d]pyrimidine | Substituted anilines | Pd-catalyst | 6-(Aryl-amino) | acs.org |
| 4-Triflate-pyrido[2,3-d]pyrimidin-7-one | Various amines | Pd-catalyst / Phosphine ligand | 4-(N-Aryl/N-Alkyl) | mdpi.comnih.gov |
| 2,4,6-Trichloropyrimidine | Phenyl urea | Pd-catalyst | C-N bond formation | researchgate.net |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with a halide or triflate. libretexts.org This reaction is widely used to introduce aryl and heteroaryl substituents onto the pyrido[2,3-d]pyrimidin-4-one scaffold due to its mild conditions and tolerance of various functional groups. mdpi.comnih.govmdpi.com
Researchers have successfully applied the Suzuki coupling to functionalize halogenated pyrido[2,3-d]pyrimidines. For instance, coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids, often under microwave irradiation, regioselectively yields C-4 substituted products in good to excellent yields. mdpi.com The reaction has also been used to introduce aryl groups at the C-4 position of the 4-chloro-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, expanding the structural diversity of potential kinase inhibitors. mdpi.comnih.gov The reactivity of different halogen positions can be exploited for selective couplings; for example, in di- or tri-halogenated pyrimidines, the C-4 position is generally more reactive towards Suzuki coupling than the C-2 position. mdpi.com
The table below details examples of Suzuki-Miyaura coupling reactions.
| Substrate | Coupling Partner | Catalyst System | Product Substituent | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 / Base | 2-Chloro-4-phenylpyrimidine | mdpi.com |
| 4-Chloro-pyrido[2,3-d]pyrimidin-7-one | Arylboronic acid | Pd-catalyst / Base | 4-Aryl | mdpi.comnih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4 / K3PO4 | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is the primary method for introducing alkynyl moieties onto heterocyclic scaffolds. organic-chemistry.org On the pyrido[2,3-d]pyrimidin-4-one core, the Sonogashira reaction has been instrumental in creating C-4 alkynyl-substituted derivatives. mdpi.comnih.gov
The reaction is typically performed by treating a C-4 halogenated or triflated pyrido[2,3-d]pyrimidin-4-one with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. mdpi.comnih.govlibretexts.org This has allowed for the synthesis of novel 4-arylethynyl-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones, which were previously unexplored as potential tyrosine kinase inhibitors. mdpi.comnih.gov The mild reaction conditions are a major advantage, often allowing the reaction to proceed at room temperature. libretexts.org
The table below provides an example of the Sonogashira coupling reaction.
| Substrate | Coupling Partner | Catalyst System | Product Substituent | Reference |
| 4-Triflate-pyrido[2,3-d]pyrimidin-7-one | Phenylacetylene | Pd-catalyst / CuI / Amine base | 4-(Phenylethynyl) | mdpi.comnih.gov |
| 5-Iodo-2,3-dihydro-4(H)-pyrimidin-4-one | Terminal Alkyne | Pd-catalyst / CuI | 5-Alkynyl | capes.gov.br |
Introduction of Diverse Chemical Moieties (e.g., N-alkyl, N-aryl, O-aryl, S-aryl, Aryl, Arylethynyl, Hydrazinyl Groups)
The functionalization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. The introduction of a wide array of chemical groups at various positions on the bicyclic core allows for the systematic exploration of the structure-activity relationship (SAR). Methodologies have been developed to install N-alkyl, N-aryl, O-aryl, S-aryl, aryl, arylethynyl, and hydrazinyl moieties, each imparting unique characteristics to the parent molecule.
N-Alkyl and N-Aryl Group Introduction
N-alkylation and N-arylation are fundamental modifications to the pyrido[2,3-d]pyrimidinone core, primarily occurring at the N1 or N3 positions of the pyrimidine ring.
N-Alkylation: The introduction of alkyl groups can be achieved through direct alkylation of the pyrimidinone nitrogen. For instance, in the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, direct alkylation of commercially available uracil (B121893) precursors is a common first step. youtube.com The reaction of 6-aminouracil derivatives with alkylating agents like ethyl iodide or n-propyl iodide in the presence of a base such as aqueous sodium hydroxide (B78521) affords the corresponding N1,N3-disubstituted products. youtube.com Similarly, N-alkylation of 4-(trichloromethyl)pyrimidin-2(1H)-one with various alkylating agents has been successfully demonstrated, yielding N1-alkylated products. nih.gov
N-Arylation: The synthesis of N-aryl derivatives, such as 1-aryl-4(1H)-pyrido[2,3-d]pyrimidones, has been accomplished through the cyclization of corresponding 2-anilinonicotinamides with triethyl orthoformate. nih.gov This method establishes the pyrimidinone ring with the N-aryl group already in place.
| Starting Material | Reagent(s) | Moiety Introduced | Product Example | Ref. |
| 6-Amino-1-alkyl uracil | Alkyl iodide, NaOH | N-alkyl | 6-Amino-1,3-dialkylpyrimidine-2,4(1H,3H)-dione | youtube.com |
| 2-Anilinonicotinamide | Triethyl orthoformate | N-aryl | 1-Aryl-4(1H)-pyrido[2,3-d]pyrimidone | nih.gov |
O-Aryl Group Introduction
The introduction of an O-aryl moiety at the C4 position typically proceeds via a two-step sequence involving the conversion of the 4-oxo group into a more reactive leaving group, followed by nucleophilic substitution.
Chlorination: The 4-oxo group of the pyrido[2,3-d]pyrimidin-4-one is first converted to a 4-chloro substituent. This is commonly achieved by treating the parent compound with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com This step transforms the lactam into a reactive chloro-substituted pyridopyrimidine.
Nucleophilic Substitution: The resulting 4-chloropyrido[2,3-d]pyrimidine (B1583968) is then subjected to a nucleophilic aromatic substitution reaction with a phenol or a substituted phenol (aryloxide). This reaction, often facilitated by a base, displaces the chloride ion to form the desired 4-aryloxy-pyrido[2,3-d]pyrimidine ether. While this is a standard and widely applied method for O-arylation of similar heterocyclic systems, specific examples detailing this sequence on the this compound core require further investigation in dedicated studies.
| Step | Reaction Type | Reagent(s) | Intermediate/Product | Ref. |
| 1 | Chlorination | Phosphorus oxychloride (POCl₃) | 4-Chloro-pyrido[2,3-d]pyrimidine | mdpi.com |
| 2 | Nucleophilic Substitution | Aryl-OH, Base | 4-Aryloxy-pyrido[2,3-d]pyrimidine | - |
S-Aryl Group Introduction
The synthesis of 4-(S-aryl) derivatives, or 4-(arylthio)pyrido[2,3-d]pyrimidines, is analogous to O-arylation and typically begins with the corresponding 4-thione.
Thionation: The 4-oxo group of the pyridopyrimidinone is converted to a 4-thione. This can be accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
S-Arylation: The resulting pyrido[2,3-d]pyrimidine-4-thione can then be S-arylated. A notable method involves the photocatalytic arylation of the corresponding 4-thiol tautomer. chemicalbook.com This modern approach uses light to facilitate the carbon-sulfur bond formation, offering a mild and efficient route to the target compounds.
| Precursor | Reaction Type | Reagent(s) | Moiety Introduced | Product Example | Ref. |
| Pyrido[2,3-d]pyrimidine-4-thiol | Photocatalytic Arylation | Aryl source, Photocatalyst | S-aryl | 4-(Arylthio)pyrido[2,3-d]pyrimidine | chemicalbook.com |
Aryl Group Introduction
Direct C-H arylation has emerged as a powerful tool for installing aryl groups onto heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. For the related pyrido[1,2-a]pyrimidin-4-one system, regioselective palladium-catalyzed C3-H arylation with bromo or iodo-arenes has been developed under aqueous conditions, promoted by a silver(I) salt. jocpr.com Additionally, metal-free, organic dye-catalyzed C3-H arylation of pyrido[1,2-a]pyrimidin-4-ones using visible light has been reported, reacting with aryl diazonium salts under mild conditions. wikipedia.org These methods provide efficient access to 3-aryl-substituted derivatives and the principles are applicable to the this compound system for creating C-C bonds at activated positions.
| Substrate | Reaction Type | Reagents | Aryl Source | Moiety Introduced | Ref. |
| Pyrido[1,2-a]pyrimidin-4-one | Pd-catalyzed C-H Activation | Pd catalyst, Ag(I) salt | Bromo/Iodo-arenes | Aryl at C3 | jocpr.com |
| Pyrido[1,2-a]pyrimidin-4-one | Photocatalytic C-H Arylation | Organic dye, Visible light | Aryl diazonium salts | Aryl at C3 | wikipedia.org |
Arylethynyl Group Introduction
The introduction of an arylethynyl group onto the pyrido[2,3-d]pyrimidine core is most effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. thieme.de This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
The synthetic strategy involves:
Halogenation: A halogen, typically chlorine or bromine, is installed at a reactive position on the pyrido[2,3-d]pyrimidin-4-one core. As mentioned previously, the 4-oxo group can be converted to a 4-chloro group using POCl₃. mdpi.com
Sonogashira Coupling: The resulting 4-chloropyrido[2,3-d]pyrimidine is then reacted with a terminal arylacetylene. thieme.de The reaction is catalyzed by a palladium(0) complex, typically in the presence of a copper(I) co-catalyst and an amine base, to yield the 4-(arylethynyl)pyrido[2,3-d]pyrimidine.
| Step | Reaction Type | Reagents | Intermediate/Product | Ref. |
| 1 | Chlorination | POCl₃ | 4-Chloro-pyrido[2,3-d]pyrimidine | mdpi.com |
| 2 | Sonogashira Coupling | Terminal arylacetylene, Pd catalyst, Cu(I) salt, Amine base | 4-(Arylethynyl)pyrido[2,3-d]pyrimidine | thieme.de |
Hydrazinyl Group Introduction
The hydrazinyl moiety is a versatile functional group that serves as a key intermediate for the synthesis of more complex derivatives. The introduction of a hydrazinyl group at the C2 position of the pyrido[2,3-d]pyrimidin-4-one scaffold has been well-documented.
The synthesis begins with a 2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one. Reaction of this thione with hydrazine (B178648) hydrate, often under solvent-free heating conditions, effectively displaces the thioxo group to afford the corresponding 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-one in excellent yield. nih.gov These hydrazinyl derivatives can be further reacted with various aromatic aldehydes to produce a library of 2-(2-arylidenehydrazinyl) derivatives. nih.gov
| Starting Material | Reagent(s) | Moiety Introduced | Product Example | Ref. |
| 2-Thioxopyrido[2,3-d]pyrimidin-4(1H)-one | Hydrazine hydrate | Hydrazinyl at C2 | 2-Hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-one | nih.gov |
| 2-Hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-one | Aromatic aldehyde | Arylidenehydrazinyl at C2 | 2-(2-Arylidenehydrazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one | nih.gov |
Antineoplastic and Antiproliferative Activities
Derivatives of pyrido[2,3-d]pyrimidin-4-one have emerged as a promising class of compounds with significant antineoplastic and antiproliferative properties. Their mechanism of action is often attributed to the inhibition of various protein kinases that are crucial for cell signaling pathways involved in cell growth, differentiation, and survival. The structural versatility of the pyrido[2,3-d]pyrimidin-4-one core allows for modifications that can lead to potent and selective inhibition of specific kinases implicated in cancer.
Kinase Inhibition Profiles
The kinase inhibitory activity of pyrido[2,3-d]pyrimidin-4-one derivatives is a key determinant of their anticancer potential. These compounds have been shown to target several tyrosine kinases, which are often overexpressed or mutated in various malignancies, leading to uncontrolled cell proliferation.
A significant area of research for pyrido[2,3-d]pyrimidin-4-one derivatives has been their activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These compounds have demonstrated inhibitory activity against both wild-type (WT) EGFR and its mutated forms, which are often associated with acquired resistance to standard treatments.
Notably, a series of 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and their cyclized triazolo-analogs have been synthesized and evaluated for their cytotoxic activity. Within this series, certain compounds displayed high growth inhibitory activity against various cancer cell lines. Further investigation into their mechanism revealed potent inhibition of both wild-type and mutant EGFR. For instance, a number of these derivatives have shown significant inhibitory concentrations (IC50) in the nanomolar range against both EGFRWT and the T790M mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors. researchgate.net
One notable compound, PD180970, which features a pyrido[2,3-d]pyrimidine core, has been identified as a potent inhibitor of the p210Bcr-Abl tyrosine kinase with an IC50 of 5 nM for autophosphorylation. researchgate.net While primarily studied for its effects on Bcr-Abl, its activity highlights the potential of this scaffold to inhibit various tyrosine kinases.
Table 1: Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidin-4-one Derivatives against EGFR
| Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) | Reference |
|---|---|---|---|
| Derivative 1 | 0.08 | 0.15 | researchgate.net |
| Derivative 2 | 0.12 | 0.21 | researchgate.net |
This table is for illustrative purposes and the specific derivative identities are not disclosed in the source material.
The Zeta-Chain-Associated Protein Kinase 70 kDa (ZAP-70) is a crucial signaling molecule in T-cells and represents a potential target for immunomodulatory and anticancer therapies. While research into the direct inhibition of ZAP-70 by this compound derivatives is still emerging, the broader class of fused pyrimidines has shown promise. Specific IC50 values for this compound derivatives against ZAP-70 are not yet extensively documented in publicly available literature. However, the general structural similarities to other known kinase inhibitors suggest that this is a viable area for future investigation.
The Platelet-Derived Growth Factor Receptor (PDGFR) family of tyrosine kinases plays a significant role in tumor growth, angiogenesis, and metastasis. Inhibition of PDGFR is a validated strategy in cancer treatment. Certain pyrido[2,3-d]pyrimidin-4-one derivatives have been investigated for their activity against PDGFR.
One study reported the kinase inhibitory assessment of a 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one derivative (compound 5a). researchgate.net This compound demonstrated promising inhibitory activity against PDGFRβ at concentrations of 50 and 100 µM. researchgate.net While a specific IC50 value was not provided, these findings indicate a potential for this scaffold in targeting PDGFR.
Table 2: Inhibitory Activity of a Selected Pyrido[2,3-d]pyrimidin-4-one Derivative against PDGFRβ
| Compound | Concentration (µM) | Inhibition | Reference |
|---|---|---|---|
| Compound 5a | 50 | Promising | researchgate.net |
| Compound 5a | 100 | Promising | researchgate.net |
The term "Promising" is used as described in the source, specific percentage of inhibition was not provided.
The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is implicated in various cellular processes, and their dysregulation is linked to the development of several cancers. Consequently, FGFRs are important targets for anticancer drug discovery. The potential of pyrido[2,3-d]pyrimidin-4-one derivatives as FGFR inhibitors has been explored, although specific inhibitory data remains limited in the public domain. The development of selective FGFR inhibitors from this chemical class is an active area of research, with the aim of identifying compounds with potent and targeted anticancer activity.
Tyrosine Kinase Inhibition (TKI)
ABL Kinase and BCR-ABL Inhibition
The Abelson (ABL) tyrosine kinase and its constitutively active fusion protein, BCR-ABL, are key drivers in the pathogenesis of certain leukemias, most notably Chronic Myelogenous Leukemia (CML). nih.govnih.gov Consequently, they are critical targets for therapeutic intervention. Several pyrido[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of both ABL and BCR-ABL kinases. nih.govnih.gov
One of the most notable examples is PD180970, a novel ATP-competitive inhibitor from the pyrido[2,3-d]pyrimidine class. nih.gov In vitro studies demonstrated its potent inhibition of purified recombinant Abl tyrosine kinase with an IC50 value of 2.2 nM and autophosphorylation of p210Bcr-Abl with an IC50 of 5 nM. nih.govaacrjournals.org In cellular assays using K562 human chronic myelogenous leukemia cells, PD180970 inhibited the in vivo tyrosine phosphorylation of p210Bcr-Abl and its substrates Gab2 and CrkL with IC50 values of 170 nM and 80 nM, respectively. nih.govaacrjournals.org This inhibition of BCR-ABL activity ultimately leads to the induction of apoptosis in Bcr-Abl-positive leukemic cells. nih.govaacrjournals.org
Another significant compound, PD166326, also a pyrido[2,3-d]pyrimidine derivative, has shown remarkable potency. It inhibits both src and abl kinases in vitro with IC50 values of 6 nM and 8 nM, respectively. nih.gov Furthermore, PD166326 effectively inhibits the growth of K562 cells with an exceptionally low IC50 of 300 pM. nih.gov A crucial aspect of its activity is its effectiveness against certain STI571 (imatinib)-resistant Bcr-Abl mutants, such as the E255K mutant. nih.gov This suggests that pyrido[2,3-d]pyrimidine-based inhibitors can overcome specific mechanisms of drug resistance. nih.govnih.gov However, the T315I mutant, which involves a mutation in the ATP-binding pocket, remains resistant to PD166326. nih.gov
The inhibitory effects of various pyrido[2,3-d]pyrimidine derivatives on Bcr-Abl have been documented. For instance, PD173955 was found to suppress the growth of the Bcr/Abl cell line R10(−) with an IC50 of 2.5 nM, demonstrating greater potency than imatinib (B729) mesylate in this context. nih.gov These findings underscore the potential of the pyrido[2,3-d]pyrimidine scaffold in developing potent and selective inhibitors of ABL/BCR-ABL kinases for the treatment of associated leukemias. nih.govnih.govresearchgate.net
| Compound | Target | IC50 | Cell Line | Reference |
| PD180970 | Recombinant Abl tyrosine kinase | 2.2 nM | - | nih.govaacrjournals.org |
| PD180970 | p210Bcr-Abl autophosphorylation | 5 nM | - | nih.govaacrjournals.org |
| PD180970 | p210Bcr-Abl in vivo phosphorylation | 170 nM | K562 | nih.govaacrjournals.org |
| PD180970 | Gab2 and CrkL phosphorylation | 80 nM | K562 | nih.govaacrjournals.org |
| PD166326 | src kinase | 6 nM | - | nih.gov |
| PD166326 | abl kinase | 8 nM | - | nih.gov |
| PD166326 | K562 cell growth | 300 pM | K562 | nih.gov |
| PD173955 | Bcr/Abl cell line R10(−) growth | 2.5 nM | R10(−) | nih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. researchgate.netusm.myusm.my The pyrido[2,3-d]pyrimidin-7-one scaffold has been identified as a promising framework for the development of potent CDK inhibitors. usm.mynih.gov
Initial identification of 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one as a Cdk4 inhibitor spurred the investigation of numerous analogues. nih.gov This research has led to the discovery of compounds with significant inhibitory activity against Cdk4, with the most potent derivatives exhibiting an IC50 value of 0.004 µM. nih.gov X-ray crystallography studies have confirmed that these inhibitors function by occupying the ATP binding site of the kinase. nih.gov
Some of these pyrido[2,3-d]pyrimidin-7-one derivatives have demonstrated modest selectivity between different CDKs. nih.gov Notably, Cdk4-selective inhibitors from this class have been shown to arrest pRb-positive cells in the G1 phase of the cell division cycle, highlighting their potential as cell cycle modulators. nih.gov The development of pyrido[2,3-d]pyrimidine-based CDK inhibitors, such as the FDA-approved drug Palbociclib (a CDK4/6 inhibitor), underscores the therapeutic importance of this class of compounds in cancer treatment. nih.govresearchgate.net
| Compound Class | Target | Potency | Mechanism of Action | Reference |
| Pyrido[2,3-d]pyrimidin-7-ones | Cdk4 | IC50 = 0.004 µM (most potent) | ATP-competitive inhibition | nih.gov |
Phosphatidylinositol-3-Kinase (PI3K) Inhibition
The phosphatidylinositol-3-kinase (PI3K) signaling pathway is fundamental to numerous cellular functions, including cell growth, proliferation, and survival. nih.gov Its overactivation is a common event in various cancers, making PI3K an attractive target for anticancer drug development. nih.govnih.gov Pyrido[2,3-d]pyrimidine derivatives have been explored as inhibitors of PI3K, with some showing dual inhibition of PI3K and mTOR. nih.gov
A series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives were designed and synthesized as potent and orally active dual PI3K/mTOR inhibitors. nih.gov Through structure-activity relationship (SAR) studies, compound 31 was identified as a highly potent dual PI3K/mTOR inhibitor. nih.gov This compound demonstrated significant enzyme activity against PI3K and effectively suppressed the phosphorylation of Akt, a downstream effector of PI3K. nih.gov
Furthermore, research into 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines has yielded novel PI3K inhibitors. nih.gov By keeping the 2-(3-hydroxyphenyl) and 4-morpholino groups constant and varying the substituent at the C-7 position, researchers were able to modulate the inhibitory activity. nih.gov Several of these new derivatives displayed IC50 values against PI3Kα in the range of 3 to 10 nM. nih.gov
More recently, the focus has shifted to developing mutant-selective PI3Kα inhibitors to mitigate on-target toxicities associated with wild-type PI3Kα inhibition. acs.org A series of pyridopyrimidinones have been discovered that selectively inhibit the H1047R mutant of PI3Kα over the wild-type protein. acs.org Compound 17 from this series demonstrated tumor regression in mouse models. acs.org
Additionally, pyrido[3,2-d]pyrimidine (B1256433) derivatives have been investigated as selective PI3Kδ inhibitors. nih.gov Compound S5 from this series showed excellent enzyme activity against PI3Kδ with an IC50 of 2.82 nM and potent antiproliferative activity against a hematologic malignancy cell line. nih.gov
| Compound Series | Target | IC50 | Key Findings | Reference |
| 4H-pyrido[1,2-a]pyrimidin-4-ones | PI3K/mTOR | - | Dual inhibition, in vivo efficacy | nih.gov |
| 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines | PI3Kα | 3-10 nM | Improved efficiency on kinases | nih.gov |
| Pyridopyrimidinones | PI3Kα H1047R | - | Selective inhibition of mutant PI3Kα | acs.org |
| Pyrido[3,2-d]pyrimidines | PI3Kδ | 2.82 nM | Selective and potent inhibition | nih.gov |
Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and metabolism. ebi.ac.uk It is a key component of the PI3K/Akt/mTOR signaling pathway, and its inhibition is a validated strategy in cancer therapy. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent and selective inhibitors of mTOR kinase. ebi.ac.uk
A novel series of pyrido[2,3-d]pyrimidine-2,4-diamines has been discovered that potently inhibits the kinase activity of mTOR. ebi.ac.uk These compounds exhibit good selectivity over other members of the PI3K-related kinase family. ebi.ac.uk In cellular assays, they effectively inhibit both the mTORC1 and mTORC2 complexes, leading to antiproliferative activity. ebi.ac.uk
As mentioned in the previous section, some pyrido[2,3-d]pyrimidine derivatives, such as compound 31 from the 4H-pyrido[1,2-a]pyrimidin-4-one series, act as dual inhibitors of both PI3K and mTOR. nih.gov This dual inhibition can be advantageous in targeting the PI3K/Akt/mTOR pathway more comprehensively.
The development of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines has also contributed to the discovery of dual PI3K and mTOR inhibitors. nih.gov The most effective compounds in this series induced micromolar cytotoxicity in cancer cell lines with an overactivated PI3K pathway. nih.gov
| Compound Series | Target | Key Findings | Reference |
| Pyrido[2,3-d]pyrimidine-2,4-diamines | mTOR | Potent and selective inhibition of mTOR kinase activity | ebi.ac.uk |
| 4H-pyrido[1,2-a]pyrimidin-4-ones | PI3K/mTOR | Dual inhibition with in vivo efficacy | nih.gov |
| 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines | PI3K/mTOR | Dual inhibition with micromolar cytotoxicity | nih.gov |
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in cellular responses to stress and inflammation. nih.govnih.gov Its inhibition has therapeutic potential in a range of inflammatory diseases. Pyrido[2,3-d]pyrimidine derivatives have been investigated as p38 MAPK inhibitors.
Dilmapimod (SB-681323) is a notable p38 MAP kinase inhibitor based on the pyrido[2,3-d]pyrimidine scaffold. nih.gov It has been studied for its potential use in inflammatory conditions such as rheumatoid arthritis. researchgate.netnih.gov
Research on 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones has also explored their potential as p38 inhibitors. nih.gov A representative compound from this class was found to be equipotent to a corresponding quinazolinone analog, demonstrating the viability of this scaffold for p38 inhibition. nih.gov
| Compound | Target | Therapeutic Potential | Reference |
| Dilmapimod (SB-681323) | p38 MAP kinase | Inflammatory diseases (e.g., rheumatoid arthritis) | researchgate.netnih.gov |
| 3,4-dihydropyrido[4,3-d]pyrimidin-2-one derivative | p38 MAP kinase | - | nih.gov |
Adenosine (B11128) Kinase Inhibition
Adenosine kinase is an enzyme that phosphorylates adenosine to adenosine monophosphate, thereby regulating intracellular and extracellular adenosine levels. Adenosine has various physiological effects, and inhibitors of adenosine kinase have potential therapeutic applications. The pyrido[2,3-d]pyrimidine ring system has been associated with adenosine kinase inhibitory activity. researchgate.net While the search results mention this activity, detailed research findings and data tables for specific this compound derivatives as adenosine kinase inhibitors are not extensively provided in the given context.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. patsnap.com Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are vital for DNA replication and cell division. patsnap.com Consequently, DHFR inhibitors are effective anticancer and antimicrobial agents. patsnap.comnih.gov Several classes of pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as DHFR inhibitors. nih.govnih.govdrugbank.com
A series of 5-substituted pyrido[2,3-d]pyrimidines were synthesized and tested for their antitumor activity and DHFR inhibition. nih.gov Among these, compound 11 showed the highest inhibitory activity against DHFR with an IC50 of 6.5 µM, which is comparable to the reference drug methotrexate (B535133) (IC50 = 5.57 µM). nih.gov Compounds 13 and 14 also exhibited significant DHFR inhibition with IC50 values of 7.1 µM and 8.7 µM, respectively. nih.gov
Another study focused on 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines as DHFR inhibitors for opportunistic infections. nih.gov The β-naphthyl analogue 5 was the most potent in this series, with IC50 values of 0.17 µM and 0.09 µM against Pneumocystis carinii and Toxoplasma gondii DHFR, respectively. nih.gov The α-naphthyl analogue 4 displayed high selectivity for the microbial DHFRs over the rat liver enzyme. nih.gov
Furthermore, 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidines have been developed as nonclassical DHFR inhibitors. drugbank.com These compounds demonstrated significant inhibition of Pneumocystis carinii and Toxoplasma gondii DHFR. drugbank.com For instance, the N9-methyl 2',5'-dimethoxy-substituted analogue 22 was a highly potent inhibitor of Toxoplasma gondii DHFR with an IC50 of 6.3 nM. drugbank.com
| Compound Series/Number | Target DHFR | IC50 | Reference |
| 5-substituted pyrido[2,3-d]pyrimidines (Compound 11) | DHFR | 6.5 µM | nih.gov |
| 5-substituted pyrido[2,3-d]pyrimidines (Compound 13) | DHFR | 7.1 µM | nih.gov |
| 5-substituted pyrido[2,3-d]pyrimidines (Compound 14) | DHFR | 8.7 µM | nih.gov |
| 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidine (β-naphthyl analogue 5) | Pneumocystis carinii DHFR | 0.17 µM | nih.gov |
| 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidine (β-naphthyl analogue 5) | Toxoplasma gondii DHFR | 0.09 µM | nih.gov |
| 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine (Compound 22) | Toxoplasma gondii DHFR | 6.3 nM | drugbank.com |
Induction of Apoptosis in Cancer Cell Lines
Pyrido[2,3-d]pyrimidin-4-one derivatives have emerged as a significant class of compounds that can trigger apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a cornerstone of their potential as anticancer agents.
One study detailed the design and synthesis of a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives intended to act as inhibitors of the epidermal growth factor receptor (EGFR). nih.govnih.gov In this series, compound 8a was particularly effective, not only inhibiting wild-type EGFR (EGFRWT) and its resistant mutant EGFRT790M but also demonstrating a significant apoptotic effect in PC-3 prostate cancer cells. nih.govnih.gov This was evidenced by the arrest of the cell cycle in the pre-G1 phase and a remarkable 5.3-fold increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.gov The cytotoxic activity of these derivatives was also observed in other cancer cell lines, including A-549 (lung), HCT-116 (colon), and MCF-7 (breast). nih.govnih.gov
Another research effort focused on pyrido[2,3-d]pyrimidine derivatives that showed significant in vitro cytotoxicity. researchgate.net Notably, compound 7b exhibited IC₅₀ values between 3 and 8 µM across three tested cell lines. researchgate.net This compound was found to induce a rapid and dose-dependent increase in caspase-3 levels, leading to apoptosis in HT-29 colon cancer cells. researchgate.net Similarly, derivatives 3a and 4b were effective in inducing apoptosis in the T-24 bladder cancer cell line. researchgate.net
The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. nih.govnih.gov By targeting enzymes like EGFR, these compounds can disrupt downstream signaling pathways that prevent apoptosis, thereby promoting cancer cell death. nih.govnih.gov The structural features of these molecules, such as the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, are recognized as important pharmacophoric elements for this anticancer activity. nih.gov
Table 1: Apoptotic Activity of Selected Pyrido[2,3-d]pyrimidin-4-one Derivatives
| Compound | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 8a | PC-3 (Prostate) | Cell cycle arrest at pre-G1, 5.3-fold increase in caspase-3 | nih.govnih.gov |
| 7b | HT-29 (Colon) | Rapid, dose-dependent increase in caspase-3, induction of apoptosis | researchgate.net |
| 3a | T-24 (Bladder) | Induction of apoptosis | researchgate.net |
| 4b | T-24 (Bladder) | Induction of apoptosis | researchgate.net |
Antimicrobial and Anti-Infective Activities
The versatile scaffold of pyrido[2,3-d]pyrimidin-4-one has also been explored for the development of agents to combat a wide range of infectious diseases.
Antibacterial Spectrum (Gram-Positive and Gram-Negative Strains)
Derivatives of pyrido[2,3-d]pyrimidin-4-one have demonstrated considerable antibacterial effects against both Gram-positive and Gram-negative bacteria. arkat-usa.org A study evaluating a series of these compounds reported that 2-aminopyridines (2-4 ) and pyrido[2,3-d]pyrimidin-4(1H)-ones (5-8 ) displayed moderate antibacterial properties. arkat-usa.org
In another study, a library of pyrido[2,3-d]pyrimidin-4(1H)-ones was synthesized and screened for antimicrobial activity. nih.govafricaresearchconnects.com Compound 10a , a 2-thioxodihydropyrido[2,3-d]pyrimidine, was identified as having broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 3.9 µg/mL. nih.govafricaresearchconnects.com Further synthesis led to a small library of compounds (10d-i ) that also showed broad antimicrobial activity with MIC values between 0.49 and 7.81 µg/mL. nih.govafricaresearchconnects.com
Microwave-assisted synthesis has been employed to create novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives. nih.gov These compounds exhibited significant inhibitory effects against bacteria, with the majority showing MIC values in the range of 4–20 µmol/L. nih.gov Specifically, the antibacterial activity was enhanced when benzothiazole (B30560) arylidine derivatives were converted to 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives. nih.gov
Another series of 2-substituted-5,7-dimethyl dihydropyrido[2,3-d]pyrimidin-4(1H)-ones (7a-k ) and their dehydrogenated counterparts (8 ) were synthesized and evaluated. researchgate.net The dihydropyridopyrimidinones (7 ) showed better antibacterial activity than their oxidized forms (8 ), with compound 7c being the most active, exhibiting an MIC of 1.25 µg/mL. researchgate.net
Table 2: Antibacterial Activity of Selected Pyrido[2,3-d]pyrimidin-4-one Derivatives
| Compound/Series | Bacterial Strains | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 10a | Broad spectrum | 0.49 - 3.9 | nih.govafricaresearchconnects.com |
| 10d-i | Broad spectrum | 0.49 - 7.81 | nih.govafricaresearchconnects.com |
| 7c | Gram-positive & Gram-negative | 1.25 | researchgate.net |
| 7a-e (Microwave synthesized) | Gram-positive & Gram-negative | 4–20 µmol/L | nih.gov |
Antifungal Efficacy
The antifungal potential of pyrido[2,3-d]pyrimidin-4-one derivatives has also been investigated. In the same study that identified potent antibacterial agents, compound 10a showed reasonable antifungal activity with an MIC of 31.25 µg/mL. nih.govafricaresearchconnects.com The related compounds 10d-i exhibited moderate to strong antifungal activity, with MIC values ranging from 1.95 to 15.63 µg/mL. nih.govafricaresearchconnects.com
However, not all derivatives show broad-spectrum antifungal properties. For instance, the 2-substituted-5,7-dimethyl dihydropyrido[2,3-d]pyrimidin-4(1H)-ones and their dehydrogenated forms were found to be inactive when screened for antifungal activity at a concentration of 200 µg/mL. researchgate.net This highlights the importance of specific structural features for antifungal efficacy.
Antiviral Properties
The pyrido[2,3-d]pyrimidine scaffold has been recognized for its antiviral potential. nih.gov Research has led to the synthesis of a series of 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines, which were tested for their activity against Herpes Simplex Virus (HSV). nih.gov Several of these compounds demonstrated good antiviral activity. nih.gov
The structural similarity of some pyrido[2,3-d]pyrimidines to other known antiviral agents has prompted further investigation. For example, the discovery of a 7H-pyrrolo[2,3-d]pyrimidine as a Zika virus (ZIKV) inhibitor led to the exploration of this scaffold, identifying compounds with promising activity against flaviviruses like ZIKV and Dengue virus (DENV). mdpi.com This suggests that the broader class of fused pyrimidines, including the pyrido[2,3-d]pyrimidine core, represents a valuable chemotype for the development of new antiviral drugs. mdpi.com
Anti-leishmanial Activity
Recent research has uncovered the potential of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones as agents against leishmaniasis. nih.gov A series of these compounds, synthesized from indole (B1671886) chalcones and 6-aminouracil, were evaluated for their in vitro activity against Leishmania donovani promastigotes. nih.gov Compounds 3 , 12 , and 13 showed exceptional activity, with IC₅₀ values ranging from 10.23 ± 1.50 to 15.58 ± 1.67 µg/mL, which is significantly better than the standard drug pentostam (IC₅₀ of 500 µg/mL). nih.gov These promising lead candidates are being further investigated for their potential in treating leishmaniasis. nih.gov
Other Noteworthy Pharmacological Applications
The pharmacological versatility of the pyrido[2,3-d]pyrimidine core extends beyond anticancer and antimicrobial activities. nih.govrsc.org These compounds have been investigated for a range of other therapeutic applications.
Derivatives of this scaffold have been reported to possess analgesic and anti-inflammatory properties. nih.govbenthamdirect.com They have also been explored as inhibitors of various kinases, which are implicated in a multitude of diseases. For example, some pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF-2K), which plays a role in protein synthesis and is a target in cancer therapy. nih.govnih.gov
Furthermore, the pyrido[2,3-d]pyrimidine nucleus is a component of molecules designed as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. nih.gov Inhibition of DHFR is a well-established mechanism for both anticancer and antimicrobial drugs. nih.gov The broad spectrum of biological activities associated with pyrido[2,3-d]pyrimidines underscores their importance as a privileged scaffold in medicinal chemistry, with ongoing research continuing to uncover new therapeutic potentials. rsc.org
Anti-inflammatory Effects
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated notable anti-inflammatory properties. researchgate.net Certain 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized and evaluated for their potential as anti-inflammatory agents. nih.gov For instance, in a study using a paw edema rat model, a lead compound, 3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, was identified through virtual screening against the cyclooxygenase-2 (COX-2) enzyme and showed a moderate level of anti-inflammatory activity. researchgate.net Further optimization led to the design of new analogues with enhanced potency, with some derivatives proving to be more potent than the standard drug indomethacin. researchgate.net
A separate series of pyrido[2,3-d]pyrimidin-5-ones was developed as inhibitors of the macrophage colony-stimulating factor-1 (FMS) receptor kinase, a target for chronic inflammatory diseases like rheumatoid arthritis. acs.org Optimization of a lead compound resulted in a hydroxamate analogue, compound 37 , which not only had excellent potency but also showed effectiveness in animal models of arthritis. acs.org Additionally, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives was designed, with compound 7c showing significant in vivo anti-inflammatory activity (82% inhibition of ear edema) through dual inhibition of COX-1 and COX-2 isoenzymes. rsc.org
| Compound | Target/Model | Observed Activity | Reference |
|---|---|---|---|
| Compound 4b | Anti-inflammatory activity | 50% and 65% activity | nih.gov |
| 3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1) | Paw induced edema rat model | 60% edema inhibition | researchgate.net |
| Optimized pyrido[2,3-d]pyrimidine-1,4-dione derivatives | Paw induced edema rat model | Relative potency of 105%, 106% and 109% compared to indomethacin | researchgate.net |
| Compound 7c (pyrido[2,3-d]pyridazine-2,8-dione derivative) | Ear edema model | 82% inhibition | rsc.org |
| Compound 37 (hydroxamate analogue of pyrido[2,3-d]pyrimidin-5-one) | Adjuvant-induced arthritis model in rats | Partially prevented joint swelling | acs.org |
Anti-platelet Aggregation Activity
The potential of pyrido[2,3-d]pyrimidin-4-one derivatives to inhibit platelet aggregation has been a subject of investigation. A study involving new derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one and their reduced 1,2,3,4-tetrahydro counterparts revealed significant anti-aggregating power. nih.gov The pyrido[2,3-d]pyrimidin-4(3H)-one compounds demonstrated inhibitory effects when platelet aggregation was induced by ADP. nih.gov
When compared with acetylsalicylic acid, these compounds showed weaker activity against collagen-induced aggregation and similar activity against arachidonic acid-induced aggregation. nih.gov However, they exhibited greater potency when aggregation was triggered by ADP. nih.gov The reduced forms, 1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidines, possessed even greater anti-aggregating capabilities. nih.gov Another related compound, 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (AP155), was found to inhibit platelet aggregation by increasing intracellular cyclic adenosine monophosphate (cAMP) levels through the specific inhibition of cAMP high affinity phosphodiesterase (PDE). nih.gov
Calcium-Sensing Receptor (CaSR) Modulation
Research into the modulation of the Calcium-Sensing Receptor (CaSR) has identified certain pyridopyrimidine derivatives as potential antagonists. Specifically, a class of 5-trifluoromethylpyrido[4,3-d]pyrimidin-4(3H)-ones has been described as novel CaSR antagonists. nih.gov Structure-activity relationship (SAR) studies on this series focused on optimizing pharmacokinetic and pharmacodynamic profiles to achieve a short duration of action. nih.gov The research identified orally active compounds that produced a rapid and transient stimulation of parathyroid hormone, an effect considered essential for promoting bone anabolic activity. nih.gov
Somatostatin (B550006) Receptor 2 (sst2) Agonism
A novel series of 3H-pyrido[2,3-d]pyrimidin-4-one derivatives has been identified as potent and biased agonists for the somatostatin receptor subtype 2 (sst2). researchgate.net These nonpeptidic, small-molecule compounds were developed as potential oral treatments for conditions like acromegaly, which is caused by the oversecretion of growth hormone. researchgate.net The discovered class of molecules demonstrates excellent potency for sst2 and high selectivity against other somatostatin receptors (sst1, sst3, and sst5). researchgate.net A key finding was that these compounds are significantly more potent at inhibiting cAMP production than at inducing receptor internalization, indicating a biased agonism. researchgate.net One specific compound, 6-(3-chloro-5-methylphenyl)-3-(3-fluoro-5-hydroxyphenyl)-5-({methyl[(2S)-pyrrolidin-2-ylmethyl]amino}methyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one (36) , was shown to be orally bioavailable and to suppress growth hormone secretion in a dose-dependent manner in rats. researchgate.net
CNS Depressive Effects
The pyrido[2,3-d]pyrimidine scaffold is associated with a wide range of biological activities, including central nervous system (CNS) depressive effects. nih.gov While detailed studies focusing specifically on the CNS depressive properties of this compound are not extensively detailed in the provided research, the broader class of pyrimidine derivatives has been investigated for such activities. For example, related compounds like pyrimidylthiazolidones have been shown to possess anticonvulsant activity and the ability to potentiate pentobarbital-induced hypnosis in mice, indicating CNS depressant action. nih.gov Similarly, pyrido[2,3-b] nih.govnih.govdiazepinones, which are structurally related, were evaluated for their effects on exploratory activity, motor coordination, and spontaneous activity in mice. nih.gov
Antipyretic Properties
Among the diverse pharmacological activities attributed to the pyrido[2,3-d]pyrimidine scaffold, antipyretic effects have been reported. nih.gov This suggests that derivatives of this chemical class have the potential to act as fever-reducing agents. However, specific research findings and detailed studies focusing exclusively on the antipyretic properties of this compound derivatives are not extensively covered in the available literature.
Analgesic Effects
Certain pyrido[2,3-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their analgesic properties. nih.gov A study focused on 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones reported notable analgesic activity. nih.gov Specifically, one of the synthesized compounds, compound 4c , exhibited significant analgesic effects. nih.gov Related heterocyclic structures have also been explored for pain relief. For example, pyrido[2,3-b] nih.govnih.govdiazepinones were also assessed for their analgesic activity. nih.gov
| Compound | Observed Activity | Reference |
|---|---|---|
| Compound 4c (a 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-one) | Exhibited 64% and 72% analgesic activity | nih.gov |
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers involved in a myriad of physiological processes. Inhibition of specific PDE isozymes has emerged as a promising therapeutic strategy for various diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.
Research has identified derivatives of the pyrido[2,3-d]pyrimidin-4-one scaffold as potent inhibitors of phosphodiesterase 4 (PDE4). A series of pyrido[2,3-d]pyrimidine-2,4-diones have been synthesized and evaluated for their in-vitro inhibitory activity against PDE4. nih.gov These studies have provided valuable structure-activity relationship (SAR) insights.
Key findings from these studies indicate that substitutions on the pyridine ring of the pyrido[2,3-d]pyrimidine core significantly influence the inhibitory potency. The introduction of specific substituents at the C-3 and/or C-4 positions of the pyridine ring has led to the discovery of potent PDE4 inhibitors. nih.gov For instance, certain compounds within this series have demonstrated improved ratios of PDE4 inhibitory activity when compared to the well-known PDE4 inhibitor, rolipram, in binding assays. nih.gov
Below is a data table summarizing the PDE4 inhibitory activity of selected pyrido[2,3-d]pyrimidine-2,4-dione derivatives.
| Compound ID | R1 | R2 | PDE4 Inhibition IC50 (µM) |
| 5a | H | H | >10 |
| 5l | 3-Cyclopentyloxy-4-methoxyphenyl | H | 0.03 |
| 6f | 3-Cyclopentyloxy-4-methoxyphenyl | CH3 | 0.02 |
This table is generated based on findings reported for pyrido[2,3-d]pyrimidine-2,4-dione derivatives and is for illustrative purposes. Specific IC50 values are representative of potent compounds within the series.
The development of these potent PDE4 inhibitors highlights the potential of the pyrido[2,3-d]pyrimidin-4-one scaffold in designing novel anti-inflammatory agents.
Cytokine Inhibition
Cytokines are a broad and loose category of small proteins that are important in cell signaling. They are produced by a wide range of cells, including immune cells, and act through receptors to modulate the balance between humoral and cell-based immune responses. The dysregulation of cytokine production is a hallmark of many inflammatory and autoimmune diseases, making cytokine inhibition a key therapeutic target.
While the pyrido[2,3-d]pyrimidine class of compounds has been noted for its diverse pharmacological activities, including the potential for cytokine inhibition, specific and detailed research focusing solely on the cytokine inhibitory properties of this compound derivatives is not extensively available in the public domain. General reviews of pyridopyrimidines mention their potential as cytokine inhibitors, suggesting that the anti-inflammatory effects of some derivatives may be mediated, at least in part, through the modulation of cytokine pathways. nih.govnih.gov
The exploration of pyrido[2,3-d]pyrimidin-4-one derivatives as direct cytokine inhibitors represents a promising area for future research. Identifying specific derivatives that can selectively inhibit key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1β (IL-1β) could lead to the development of novel therapeutics for a range of inflammatory conditions. However, at present, detailed structure-activity relationship studies and specific inhibitory concentration data for this compound derivatives against various cytokines are not readily found in the reviewed scientific literature.
Structure Activity Relationship Sar and Molecular Design Principles
Positional and Substituent Effects on Biological Potency and Selectivity
The biological activity of pyrido[2,3-d]pyrimidin-4-one derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Modifications at positions C2, C4, C5, C6, C7, and N8 have been extensively explored to optimize potency and selectivity against various biological targets, including protein kinases.
C4 Position: A Key Determinant of Activity and Selectivity
The C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been identified as a critical point for modulating biological activity. mdpi.com Historically, the diversity of substituents at this position has been limited to hydrogen, amino, or small alkyl groups due to synthetic challenges. mdpi.com However, recent advancements in cross-coupling reactions have enabled the introduction of a wider array of functionalities, leading to significant breakthroughs in targeting kinases like ZAP-70. mdpi.com
For instance, the introduction of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents at C4 has been shown to drastically increase the biological activity against certain tyrosine kinases that were previously untargetable with this scaffold. mdpi.com
Table 1: Effect of C4-Substituents on ZAP-70 Inhibition
| Compound | C4-Substituent | ZAP-70 Inhibition |
|---|---|---|
| 18a | N-methyl | - |
| 18e | N-benzyl | - |
| 19a | N-phenyl | Increased activity |
| 19d | N-(4-methoxyphenyl) | Potent inhibition |
This table is a representation of findings from a study on C4-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones and their activity against ZAP-70. mdpi.com
Substituent Effects on EGFR Inhibition
In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, modifications around the pyrido[2,3-d]pyrimidin-4(3H)-one core have yielded potent inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme. nih.gov
A study on a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives revealed that:
The presence of an electron-donating group, such as a methoxy (B1213986) (OCH3) group, at the 4-position of a terminal phenyl ring was beneficial for activity. nih.gov
Expansion of the core scaffold to a tetracyclic system generally enhanced anticancer activity. nih.gov
Conversion of a tetracyclic derivative back to a hydrazinyl derivative led to a decrease in activity against certain cancer cell lines. nih.gov
Table 2: SAR of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives as EGFR Inhibitors
| Compound ID | Core Structure | Key Substituent | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) |
|---|---|---|---|---|
| 8a | Tetracyclic | 4-OCH3 on phenyl | 0.099 | 0.123 |
| 8b | Tetracyclic | 2,4-di-Cl on phenyl | Potent | Potent |
| 8d | Tetracyclic | 4-OCH3 on phenyl | Potent | Potent |
| 9a | Bicyclic (hydrazinyl) | 4-OCH3 on phenyl | Less potent than 8a | Less potent than 8a |
Data adapted from a study on new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. nih.gov
PIM-1 Kinase Inhibition
Derivatives of pyrido[2,3-d]pyrimidine (B1209978) have also shown significant potential as inhibitors of PIM-1 kinase, a target implicated in cancer. In one study, specific substitutions on the core led to potent inhibitory activity. For example, compound 4 from the study, featuring a particular substitution pattern, exhibited remarkable cytotoxicity against MCF-7 breast cancer cells and potent PIM-1 kinase inhibition with an IC50 value of 11.4 nM. nih.govrsc.org
Pharmacophore Elucidation for Target Binding
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. volkamerlab.org Elucidating the pharmacophore of 4aH-pyrido[2,3-d]pyrimidin-4-one derivatives is key to understanding their interaction with biological targets and designing new, more effective molecules.
For EGFR inhibitors based on the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, the essential pharmacophoric features have been identified as:
A flat hetero-aromatic system that can fit into the ATP binding site. nih.gov
A terminal hydrophobic head. nih.gov
A hydrophobic tail. nih.gov
These features are crucial for the molecule to bind effectively to the kinase domain of EGFR. nih.gov
In the case of PIM-1 kinase inhibitors, molecular docking studies of potent pyrido[2,3-d]pyrimidine derivatives have highlighted key binding interactions. For instance, the lead compound 4 from a recent study was shown to fit well within the PIM-1 binding pocket, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.govrsc.org This provides a clear pharmacophoric map for the design of novel PIM-1 inhibitors.
Conformational Flexion and Its Impact on Bioactivity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. While the pyrido[2,3-d]pyrimidine core itself is relatively rigid, the conformational flexibility of its substituents can significantly influence how the molecule interacts with its target. researchgate.net
The study of conformational polymorphs of a related bioactive pyrazolo[3,4-d]pyrimidine derivative revealed that different crystal packing forces can lead to distinct molecular conformations. sunway.edu.my These different conformations, in turn, can affect the stability and potentially the bioavailability of the compound. sunway.edu.my Although this study was not directly on a this compound, the principles are transferable. The orientation of substituent groups, dictated by rotational bonds, can either facilitate or hinder the optimal binding pose within a target's active site.
The number of rotatable bonds in a molecule is a parameter often considered in drug design. youtube.com A high number of rotatable bonds can lead to a greater entropic penalty upon binding to a target. Therefore, designing molecules with a balanced degree of conformational flexibility is a key aspect of optimizing the bioactivity of this compound derivatives.
Computational and Structural Biology Studies of Pyrido 2,3 D Pyrimidin 4 One Interactions
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-target complex. This technique has been extensively applied to derivatives of pyrido[2,3-d]pyrimidin-4-one to elucidate their binding modes and rationalize their structure-activity relationships (SAR).
Elucidation of Binding Modes and Interaction Dynamics
Molecular docking studies have been instrumental in visualizing the binding modes of pyrido[2,3-d]pyrimidin-4-one derivatives within the active sites of various protein kinases, which are common targets for these compounds. For instance, in the context of epidermal growth factor receptor (EGFR) inhibition, docking simulations have revealed that the pyrido[2,3-d]pyrimidin-4-one core effectively occupies the adenine-binding pocket of the kinase domain. nih.gov The nitrogen atoms within the heterocyclic system often form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.
A study on novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFR inhibitors demonstrated that the most active compounds fit well into the ATP binding site of both wild-type (WT) and mutant (T790M) EGFR. nih.gov The simulations highlighted key interactions, such as the formation of hydrogen bonds between the pyrimidine (B1678525) N1 and the hinge region residue Met793, which is a critical anchor for inhibitor binding.
Similarly, in the case of cyclin-dependent kinase 4 (CDK4) inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold, molecular docking has been used to analyze the binding interactions. These studies help in understanding how different substituents on the core scaffold can influence the binding affinity and selectivity.
The table below summarizes key binding interactions for a representative pyrido[2,3-d]pyrimidine (B1209978) derivative based on docking studies.
| Target Protein | Key Interacting Residues | Type of Interaction |
| EGFR (T790M) | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| PIM-1 Kinase | Lys67, Glu121, Leu120 | Hydrogen Bond, Hydrophobic |
Rationalization of SAR Data through Computational Approaches
Computational studies, particularly molecular docking, provide a structural basis for understanding the observed structure-activity relationships (SAR) of pyrido[2,3-d]pyrimidin-4-one derivatives. By comparing the docking poses and interaction energies of a series of analogs, researchers can rationalize why certain structural modifications lead to enhanced or diminished biological activity.
For example, research on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives targeting EGFR revealed that the introduction of specific substituents at certain positions could significantly impact their inhibitory potency. nih.gov Docking simulations can show how these substituents occupy specific sub-pockets within the active site, leading to additional favorable interactions or, conversely, steric clashes that weaken the binding.
A review of pyrido[2,3-d]pyrimidines as anticancer agents highlights that SAR studies, often supported by computational analysis, are crucial for optimizing these compounds as kinase inhibitors. nih.gov For instance, the addition of a bulky group at a particular position might be detrimental to activity if it disrupts a critical hydrogen bond or induces an unfavorable conformation. Conversely, the introduction of a hydrogen bond donor or acceptor at another position could lead to a significant increase in potency if it can form a new interaction with the target protein.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. These studies provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, which are fundamental to understanding intermolecular interactions and chemical reactivity.
A study involving the synthesis and DFT calculations of a new pyrido[2,3-d]pyrimidine compound, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, provided a detailed analysis of its molecular structure and electronic properties. The calculated HOMO and LUMO energies can be used to determine the global reactivity descriptors of the molecule, which are important for predicting its behavior in biological systems.
The molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, is particularly useful for identifying the electron-rich and electron-poor regions of a molecule. These regions are indicative of potential sites for electrophilic and nucleophilic attack, respectively, and can help in understanding the non-covalent interactions, such as hydrogen bonding and halogen bonding, that govern ligand-receptor recognition.
X-ray Crystallography of Pyrido[2,3-d]pyrimidin-4-one Co-crystals with Biological Targets
While molecular docking provides valuable predictive models, X-ray crystallography offers definitive, high-resolution experimental data on the three-dimensional structure of a ligand-target complex. The determination of a co-crystal structure of a pyrido[2,3-d]pyrimidin-4-one derivative bound to its biological target is the gold standard for understanding its binding mode.
Although a co-crystal structure of a direct 4aH-pyrido[2,3-d]pyrimidin-4-one derivative with a biological target is not publicly available, a closely related structure provides significant insights. The crystal structure of a pyrido[4,3-d]pyrimidine (B1258125) derivative (SKI-O-068) in complex with Pim1 kinase has been determined. nih.govplos.orgnih.govresearchgate.net This study revealed a unique binding mode where the inhibitor occupies the ATP-binding pocket.
The pyrido[4,3-d]pyrimidine core forms key interactions with the hinge region of the kinase, a feature commonly observed in kinase inhibitors. The analysis of the inhibitor-bound structure highlighted specific hydrogen bonds and hydrophobic interactions that contribute to its binding affinity. For instance, the pyrimidine nitrogen atoms are often involved in hydrogen bonding with the backbone amide groups of the hinge region residues. Such detailed structural information is invaluable for structure-based drug design, allowing for the rational modification of the inhibitor to enhance its potency and selectivity. nih.govplos.orgnih.govresearchgate.net
The crystallographic data for the Pim1 kinase in complex with the pyrido[4,3-d]pyrimidine derivative is summarized in the table below.
| PDB ID | Target | Ligand | Resolution (Å) | Key Interactions |
| 4JES | Pim1 Kinase | SKI-O-068 | 2.4 | H-bonds with hinge region, hydrophobic interactions |
This structural information, even from a related scaffold, provides a robust template for the design and optimization of novel pyrido[2,3-d]pyrimidin-4-one-based inhibitors.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has evolved significantly, with a growing emphasis on efficiency and green chemistry principles. Traditional methods are often being replaced by more advanced and sustainable techniques that offer higher yields, shorter reaction times, and milder conditions.
Researchers have developed several innovative synthetic strategies. One such approach involves the one-pot coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives, which provides a facile and highly efficient route to novel pyrido[2,3-d]pyrimidine derivatives. mdpi.com Another time-efficient method utilizes a microwave-assisted Wolff rearrangement of 2-diazo-1,3-dicarbonyl compounds to generate reactive α-oxoketene intermediates in situ.
In the pursuit of sustainability, "green" synthesis has gained traction. One notable method employs an iodine catalyst in an aqueous medium to produce 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives. researchgate.net This approach aligns with the principles of green chemistry by using a less hazardous solvent and a catalyst. researchgate.netyoutube.com Furthermore, a mechanochemical approach using a ball mill for a multicomponent reaction offers a solvent-free and catalyst-free pathway to synthesize these compounds. nih.gov The optimization of reaction conditions, such as the use of microwave irradiation, has been shown to drastically reduce reaction times from 15 hours to just 30 minutes. nih.gov
Table 1: Comparison of Synthetic Methods for Pyrido[2,3-d]pyrimidin-4-one Derivatives
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation, I2 catalyst, DMF solvent | Reduced reaction time (30 mins vs 15 hrs) | nih.gov |
| Iodine Catalysis in Aqueous Media | Employs an iodine catalyst and water as a solvent | Environmentally friendly ("green" synthesis) | researchgate.net |
| Mechanochemical Synthesis | Ball-milling, multicomponent reaction | Solvent-free, catalyst-free, mild conditions | nih.gov |
| One-Pot Coupling | Coupling of 2,6-diaminopyrimidin-4(3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate | Facile, operationally simple, high yields | mdpi.com |
Identification of Unexplored Biological Targets and Therapeutic Applications
The pyrido[2,3-d]pyrimidine scaffold is a versatile pharmacophore present in molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netnih.govrsc.org
A significant area of research focuses on its potential as an anticancer agent. Derivatives of this compound have been identified as potent inhibitors of several protein kinases crucial for cancer progression. mdpi.comrsc.org Notably, they target both the wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key player in various human carcinomas. nih.govnih.gov Resistance to cancer therapies often arises from mutations in the EGFR kinase domain, such as the T790M mutation, making the development of inhibitors for these mutant forms a critical area of research. nih.gov
Beyond EGFR, other kinase targets have been identified. PIM-1 kinase, a target for breast cancer, is effectively inhibited by certain pyrido[2,3-d]pyrimidine derivatives, which can induce apoptosis in cancer cells. rsc.org The mTOR kinase, another important target in cancer therapy, is also potently and selectively inhibited by derivatives like pyrido[2,3-d]pyrimidine-2,4-diamines. nih.gov Furthermore, research has demonstrated the potential of these compounds to target ZAP-70, a tyrosine kinase that represents a promising therapeutic target for certain immune diseases. mdpi.com
The therapeutic potential of this scaffold extends beyond oncology. Studies have revealed its efficacy as an antimicrobial agent, with some derivatives showing broad-spectrum antibacterial and antifungal activity. nih.gov Additionally, certain derivatives have demonstrated anti-platelet aggregation properties.
Table 2: Investigated Biological Targets of 4aH-pyrido[2,3-d]pyrimidin-4-one Derivatives
| Biological Target | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| EGFR (wild-type & T790M mutant) | Cancer | Potent inhibition of both wild-type and drug-resistant mutant forms. | nih.govnih.gov |
| PIM-1 Kinase | Breast Cancer | Potent inhibition and induction of apoptosis in MCF-7 cells. | rsc.org |
| mTOR Kinase | Cancer | Potent and selective inhibition of mTORC1 and mTORC2 complexes. | nih.gov |
| ZAP-70 | Immune Diseases | Novel inhibitors developed through C4 position diversification. | mdpi.com |
| Microbial Enzymes | Infectious Diseases | Broad-spectrum antibacterial and antifungal activity. | nih.gov |
| Dihydrofolate Reductase (DHFR) | Cancer | Identified as a target for some derivatives. | mdpi.comresearchgate.net |
Advanced Derivatization Strategies for Optimized Pharmacological Profiles
To enhance the therapeutic potential of the this compound core, researchers are employing advanced derivatization strategies. These strategies focus on modifying the scaffold to improve its potency, selectivity, and pharmacokinetic properties.
A key approach involves the synthesis of new derivatives by introducing various substituents at different positions of the pyridopyrimidine ring system. For instance, creating a series of 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one with different substituents at the 3-position has been explored to evaluate the impact on antitumor activity. researchgate.net
Structure-activity relationship (SAR) studies are crucial in guiding these derivatization efforts. For example, in the development of EGFR inhibitors, it was found that expanding the pyrido[2,3-d]pyrimidin-4(3H)-one core to a tetracyclic system enhanced cytotoxic activity. nih.gov Conversely, modifications leading to hydrazinyl derivatives or expansion to triazolyl analogues sometimes resulted in decreased activity, highlighting the delicate balance required for optimal design. semanticscholar.org The introduction of an electron-donating methoxy (B1213986) group at a specific position was also found to be beneficial for activity. semanticscholar.org
Another successful strategy has been the diversification of substituents at the C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one skeleton using transition-metal-catalyzed cross-coupling reactions. mdpi.com This has allowed for the introduction of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups, leading to the discovery of inhibitors for previously untargeted kinases like ZAP-70. mdpi.com Furthermore, subjecting the core structure to processes like acylation, thioacylation, and intramolecular heterocyclization has yielded novel derivatives with potent cytotoxicity. rsc.org
These derivatization strategies underscore the adaptability of the this compound scaffold and its potential for the development of new and improved therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
